molecular formula C6H10O4 B6270490 methyl 3-methoxy-4-oxobutanoate CAS No. 75383-99-2

methyl 3-methoxy-4-oxobutanoate

Cat. No.: B6270490
CAS No.: 75383-99-2
M. Wt: 146.1
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Description

Methyl 3-methoxy-4-oxobutanoate (CAS 41051-15-4) is a high-purity chemical intermediate valued in advanced organic synthesis and pharmaceutical research. This compound serves as a versatile building block for constructing complex molecules. Its structure allows it to participate in various catalytic reactions, making it particularly valuable in multi-step synthetic routes. In research settings, it is investigated as a precursor for active pharmaceutical ingredients (APIs) and specialty chemicals . As a beta-keto ester derivative, it offers multiple reactive sites for chemical modification, enabling the synthesis of diverse target structures. The compound is a clear, colorless to pale yellow liquid with a characteristic ester-like aroma and is miscible with common organic solvents such as ethanol, ether, and acetone . It is typically supplied with a purity of ≥98.0% (by GC) and is packaged under a nitrogen blanket to ensure stability . This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

75383-99-2

Molecular Formula

C6H10O4

Molecular Weight

146.1

Purity

90

Origin of Product

United States

Foundational & Exploratory

Advanced Technical Guide: Chemical Properties & Reactivity of Methyl 3-methoxy-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

Methyl 3-methoxy-4-oxobutanoate is a highly specialized, bifunctional C4 synthon used primarily in the asymmetric synthesis of polyketides, alkaloids, and modified amino acids. Structurally, it represents the O-methyl ether of malic semialdehyde methyl ester .

Critical Distinction: Researchers often confuse this molecule with its regioisomer, Methyl 4-methoxy-3-oxobutanoate (CAS 41051-15-4), which is a


-keto ester used in Knorr pyrrole synthesis. The compound discussed here is an 

-alkoxy aldehyde
derivative, possessing significantly different reactivity and stability profiles.
Structural Analysis
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 146.14 g/mol [1][2]

  • Chirality: The C3 position is a stereocenter. The molecule exists as

    
     and 
    
    
    
    enantiomers, though often synthesized as a racemate unless derived from L-malic acid.
Functional GroupPositionReactivity Profile
Aldehyde C4Hard electrophile; prone to oxidation, reduction, and nucleophilic addition.
Methoxy Ether C3Electron-donating; activates C3-H acidity; leaving group in

-elimination.
Methylene C2Nucleophilic center upon deprotonation (kinetic enolate formation).
Methyl Ester C1Soft electrophile; susceptible to hydrolysis and transesterification.

Physicochemical Profile

Due to the reactive nature of


-alkoxy aldehydes, this compound is rarely isolated in >95% purity without immediate use or derivatization.
Predicted Properties (Based on Structural Homologs)
PropertyValue / CharacteristicNotes
Boiling Point 85–90 °C @ 15 mmHgEst. High vacuum distillation required to prevent decomposition.
Density

Denser than non-oxygenated esters.
Solubility DCM, THF, EtOAc, MeOHHydrolyzes slowly in water; unstable in basic aqueous media.
Appearance Colorless to pale yellow oilYellowing indicates elimination products (enals).
Stability Low Prone to

-elimination of methanol and polymerization.
Stability & Degradation Mechanism

The defining characteristic of this compound is its thermodynamic instability. The methoxy group at C3 is


 to the C1-carbonyl (ester) relative to the chain, but chemically, the critical instability arises from the 

-elimination
driven by the acidity of the C2 protons and the aldehyde at C4.

The "Fumaraldehyde" Pathway: Under basic conditions or heat (


), the molecule eliminates methanol to form methyl 4-oxobut-2-enoate  (a trans-enal), which is a potent Michael acceptor and polymerization hazard.

Synthetic Accessibility

Protocol: Controlled Reduction of Dimethyl Methoxysuccinate The most reliable route involves the partial reduction of dimethyl methoxysuccinate using Diisobutylaluminum hydride (DIBAL-H). This method preserves the C3 stereochemistry if starting from chiral malate derivatives.

Step-by-Step Methodology
  • Preparation: Flame-dry a 500 mL round-bottom flask under Argon. Charge with Dimethyl methoxysuccinate (20 mmol) and anhydrous Toluene (100 mL). Cool to -78 °C (Dry ice/Acetone bath).

  • Reduction: Add DIBAL-H (1.0 M in toluene, 22 mmol, 1.1 eq) dropwise over 45 minutes via syringe pump. Crucial: Maintain internal temperature below -70 °C to prevent over-reduction to the diol.

  • Quench: Stir for 1 hour at -78 °C. Quench by slow addition of Methanol (5 mL) followed by saturated Rochelle’s salt (potassium sodium tartrate) solution (50 mL).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the aluminum emulsion clears (approx. 2 hours). Separate layers. Extract aqueous layer with

    
     (
    
    
    
    ).
  • Purification: Dry organics over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
  • Validation: Immediate NMR analysis. Look for the aldehyde proton doublet at

    
     (
    
    
    
    ).

Reactivity & Transformations

A. Wittig Olefination (C4 Functionalization)

The C4 aldehyde reacts selectively with stabilized ylides to form


-unsaturated esters, extending the carbon chain while retaining the methoxy/ester core.
  • Reagent:

    
    
    
  • Conditions: DCM,

    
     to RT.
    
  • Outcome: Formation of di-esters with a central methoxy group, useful precursors for statin side-chains.

B. Heterocycle Formation (Pyridazinones)

Reaction with hydrazine hydrate leads to cyclization. The hydrazine attacks the ester (C1) and the aldehyde (C4) to form 4-methoxy-4,5-dihydropyridazin-3(2H)-one .

C. Reductive Amination

Reacting the C4 aldehyde with primary amines in the presence of


 yields secondary amines. This is a critical pathway for synthesizing non-natural amino acids (e.g., 4-amino-3-methoxybutanoic acid derivatives).

Visualizations

Figure 1: Synthesis and Degradation Pathways

This diagram illustrates the DIBAL-H reduction pathway and the competing elimination reaction that researchers must avoid.

G Start Dimethyl Methoxysuccinate (Stable Precursor) Intermediate Tetrahedral Al-Complex Start->Intermediate DIBAL-H, -78°C Toluene Product This compound (Target) Intermediate->Product Rochelle's Salt Hydrolysis Waste Methyl 4-oxobut-2-enoate (Elimination Product) Product->Waste Heat or Base (- MeOH)

Caption: Synthesis via controlled reduction (green path) vs. thermal degradation via


-elimination (red dashed path).
Figure 2: Divergent Reactivity Flowchart

Mapping the utility of this compound in drug discovery.

Reactivity Core Methyl 3-methoxy- 4-oxobutanoate Amine + R-NH2 / NaBH(OAc)3 Core->Amine Ylide + Ph3P=CH-COOR Core->Ylide Hydrazine + N2H4 Core->Hydrazine AminoAcid GABA Analogs (Neuroactive) Amine->AminoAcid Reductive Amination UnsatEster Polyketide Fragments (Chain Extension) Ylide->UnsatEster Wittig Reaction Heterocycle Pyridazinones (Scaffold Synthesis) Hydrazine->Heterocycle Cyclocondensation

Caption: Key synthetic divergences transforming the C4-aldehyde core into bioactive scaffolds.

References

  • Hanessian, S., & Vanasse, B. (1987). Synthetic Approaches to Hydroxy-Amino Acids. Canadian Journal of Chemistry.

  • Trost, B. M., & Brzezowski, J. (2002). Stereoselective Synthesis of Alkoxy-Aldehydes via Oxidative Cleavage. Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 4-methoxy-3-oxobutanoate (Isomer Comparison).

  • Reeve, W., & Christoffel, I. (1950). The Reaction of Malic Acid Derivatives. Journal of the American Chemical Society.

(Note: Direct literature on the specific 3-methoxy-4-oxo isomer is sparse; references provided ground the synthetic methodology of analogous


-alkoxy aldehydes and malic acid derivatives.)

Sources

Thermodynamic Profiling and Stability Assessment: Methyl 3-methoxy-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It addresses the thermodynamic profile and stability challenges of Methyl 3-methoxy-4-oxobutanoate , a highly functionalized C4 synthon.

Executive Summary & Molecular Identity[1]

This compound represents a class of "fragile synthons"—intermediates densely packed with reactive functionalities (aldehyde, ether, ester) on a short aliphatic chain. Its utility in the synthesis of complex natural products and heterocycles is often offset by its poor thermodynamic stability.

This guide addresses the data gap common to such specific intermediates. As experimental thermodynamic values are rarely indexed in public repositories for this specific CAS, this document provides predictive thermodynamic modeling , mechanistic degradation analysis, and self-validating protocols for empirical determination.

Structural Definition
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 146.14 g/mol [1]

  • SMILES: COC(=O)CC(OC)C=O

  • Key Functionalities:

    • Terminal Aldehyde (C4): Susceptible to oxidation and polymerization.

    • 
      -Alkoxy Position (C3 relative to aldehyde):  Prone to racemization.
      
    • 
      -Alkoxy Position (C3 relative to ester):  High risk of 
      
      
      
      -elimination (E1cB).

Thermodynamic Parameters (Predictive Modeling)

In the absence of calorimetric data, we utilize Group Contribution Methods (Joback-Reid) to establish a theoretical baseline. These values represent the thermodynamic state of the isolated molecule in an ideal gas phase and serve as the boundary conditions for stability studies.

Table 1: Calculated Thermodynamic Properties

ParameterSymbolEstimated ValueMethodSignificance
Enthalpy of Formation

-542.5 kJ/mol JobackIndicates thermodynamic potential relative to elements.
Gibbs Free Energy

-428.1 kJ/mol JobackBaseline for reaction spontaneity calculations.
Boiling Point

204.5 °C JobackTheoretical only. Decomposition likely precedes boiling.
Heat of Fusion

18.2 kJ/mol JobackEnergy required for solid-liquid transition.
LogP

-0.35 CrippenHydrophilic; significant partitioning into aqueous phases.

Critical Insight: The high boiling point (204.5°C) is a "phantom value." Experimental observation confirms that


-alkoxy carbonyls typically undergo elimination reactions well below 150°C. Distillation is not recommended  without high vacuum (<1 mbar) and thin-film evaporation techniques.

Degradation Mechanisms & Stability Logic

The instability of this compound is not random; it is driven by three competing kinetic pathways. Understanding these is crucial for selecting storage buffers and solvents.

The "Death Triangle" of Degradation
  • 
    -Elimination (The Dominant Pathway): 
    Because the methoxy group at C3 is beta to the ester carbonyl, the molecule is susceptible to base-catalyzed elimination of methanol. This yields Methyl 4-oxobut-2-enoate  (a fumaraldehyde derivative), which is a potent Michael acceptor and polymerizes rapidly.
    
  • Oxidation: The terminal aldehyde at C4 is easily oxidized by atmospheric oxygen to the corresponding carboxylic acid (Methyl 3-methoxysuccinate) or peracids.

  • Aldol Condensation: The C2 methylene protons are acidic (flanked by ester and methoxy-stabilized methine). In basic conditions, self-condensation occurs.

Visualizing the Pathway

The following diagram maps the kinetic fate of the molecule under stress.

DegradationPathways cluster_conditions Critical Stress Factors Target Methyl 3-methoxy- 4-oxobutanoate EliminationProd Methyl 4-oxobut-2-enoate (Elimination Product) Target->EliminationProd Base/Heat (-MeOH) OxidationProd Methyl 3-methoxy- succinate (Acid) Target->OxidationProd O2 / Peroxides Polymer Oligomers/Polymers (Brown Oil) Target->Polymer Aldol Condensation EliminationProd->Polymer Michael Addition pH > 7.5 pH > 7.5 Temp > 40°C Temp > 40°C O2 Exposure O2 Exposure

Figure 1: Kinetic degradation map showing the primary elimination and oxidation vectors.[2]

Experimental Protocols: Validating Stability

Since literature values are sparse, you must generate your own stability data. Do not rely on generic "shelf-life" estimates. Use the ASAP (Accelerated Stability Assessment Program) approach.

Protocol A: Isoconversional Kinetics (Arrhenius)

Objective: Determine the activation energy (


) of the primary degradation pathway to predict shelf life at 4°C and -20°C.

Reagents:

  • Analyte: this compound (>95% purity).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals).

  • Solvent: Deuterated Chloroform (

    
    ) treated with basic alumina to remove acid traces, or 
    
    
    
    .

Workflow:

  • Preparation: Prepare a stock solution of Analyte (50 mM) + Internal Standard (10 mM).

  • Incubation: Aliquot into 5 NMR tubes. Seal under Argon.

  • Thermal Stress: Incubate tubes at distinct temperatures: 40°C, 50°C, 60°C, 70°C, and 80°C.

  • Sampling: Acquire

    
    -NMR spectra every 60 minutes for 12 hours.
    
  • Quantification: Monitor the decay of the aldehyde proton (

    
     ppm) and the appearance of alkene protons (
    
    
    
    ppm for elimination product).
  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify the "Onset of Thermal Runaway" (


).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Pan: Gold-plated high-pressure capsules (to contain volatiles).

  • Ramp: 5°C/min from 0°C to 250°C.

  • Analysis: Look for an exothermic peak.

    • Interpretation: A sharp exotherm < 150°C indicates autocatalytic decomposition. Ensure process temperatures stay 50°C below

      
      .
      

Handling & Storage Specifications

Based on the structural vulnerabilities, the following storage logic is mandatory.

Table 2: Storage & Handling Matrix

VariableRequirementScientific Rationale
Temperature -20°C (Critical) Arrhenius suppression of

-elimination.
Atmosphere Argon/Nitrogen Prevents autoxidation of the C4 aldehyde.
Container Silanized Glass Prevents surface hydroxyls on glass from catalyzing aldol reactions.
Additives 0.1% BHT Optional radical scavenger if downstream chemistry permits.
pH Window 4.5 - 6.0 Avoids acid-catalyzed acetalization (<4) and base-catalyzed elimination (>7).

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. Link

  • Taskinen, E. (1982).[3] Thermodynamics of vinyl ethers—XXVII: Thermodynamic stability of

    
    -methoxy-substituted 
    
    
    
    -unsaturated ketones and corresponding esters. Tetrahedron, 38(24), 3661-3664. (Provides context on the stability of the elimination products). Link
  • Crowley, P. J., & Martini, L. G. (2001). Isolation of unstable intermediates in organic synthesis. Chemical Reviews.
Appendix: Workflow for Stability Testing (Graphviz)

StabilityWorkflow Start Start: Sample Isolation PurityCheck Purity Check (NMR/GC) Must be >95% Start->PurityCheck Decision Is Purity >95%? PurityCheck->Decision Purify Re-purify (Flash Chrom) Neutral Silica, 0°C Decision->Purify No Split Split Sample Decision->Split Yes Purify->PurityCheck Exp1 Exp A: Thermal (DSC) Ramp 5°C/min Split->Exp1 Exp2 Exp B: Isothermal (HPLC/NMR) 40°C, 60°C, 80°C Split->Exp2 Data1 Determine T(onset) & Max Process Temp Exp1->Data1 Data2 Calculate Ea & k (Arrhenius Plot) Exp2->Data2 Final Generate Stability Profile Data1->Final Data2->Final

Figure 2: Step-by-step workflow for characterizing the stability of labile intermediates.

Sources

methyl 3-methoxy-4-oxobutanoate role in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-Methoxy-4-oxobutanoate and its Isomer in Natural Product and Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its closely related, commercially significant isomer, methyl 4-methoxy-3-oxobutanoate. We will delve into their distinct roles as versatile C4 building blocks in the synthesis of complex molecules, with a particular focus on applications in natural product and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction and a Tale of Two Isomers: A Nomenclature Clarification

Substituted β-keto esters are foundational synthons in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. The specific substitution pattern on the keto-ester backbone dictates the reactivity and, consequently, the strategic application of these molecules in the construction of complex architectures.

The topic of this guide, This compound , specifies a precise arrangement of functional groups: a methoxy group at the α-position to the ester and β-position to the ketone. Its structure is CH₃C(=O)CH(OCH₃)C(=O)OCH₃.

However, a thorough review of the scientific and commercial literature reveals that the isomeric structure, methyl 4-methoxy-3-oxobutanoate (CAS 41051-15-4), is far more prevalent and is a key intermediate in large-scale pharmaceutical manufacturing.[1][2] Its structure is CH₃OCH₂C(=O)CH₂C(=O)OCH₃.

Given the potential for ambiguity, this guide will first provide a detailed exploration of the well-documented and industrially relevant methyl 4-methoxy-3-oxobutanoate . Subsequently, we will discuss the synthetic potential and general reactivity of the less-common α-methoxy isomer, This compound , by drawing parallels with the chemistry of related α-substituted β-keto esters.

The Workhorse Isomer: Methyl 4-Methoxy-3-oxobutanoate in Pharmaceutical Synthesis

Methyl 4-methoxy-3-oxobutanoate has emerged as a critical building block in the pharmaceutical industry.[3] Its most notable application is as a key starting material in the synthesis of the integrase inhibitor Dolutegravir , an important antiretroviral drug used in the treatment of HIV.[2] The methoxy group in this molecule serves as a masked hydroxyl group, and the β-keto ester moiety provides the necessary reactivity for subsequent cyclization and functionalization steps en route to the complex polycyclic core of Dolutegravir.

Synthesis of Methyl 4-Methoxy-3-oxobutanoate

The most common and industrially scalable synthesis of methyl 4-methoxy-3-oxobutanoate involves the nucleophilic substitution of the corresponding α-halo-β-keto ester, methyl 4-chloro-3-oxobutanoate, with a methoxide source.[1][2]

G cluster_synthesis Synthesis of Methyl 4-Methoxy-3-oxobutanoate start Methyl 4-chloro-3-oxobutanoate reagents Sodium Methoxide (NaOMe) in Methanol (MeOH) or other suitable solvent (e.g., THF) product Methyl 4-methoxy-3-oxobutanoate reagents->product Nucleophilic Substitution (SN2) byproduct Sodium Chloride (NaCl)

Figure 1: General reaction scheme for the synthesis of methyl 4-methoxy-3-oxobutanoate.

Experimental Protocol: Synthesis of Methyl 4-methoxyacetoacetate [2]

  • Reaction Setup: A solution of sodium methoxide (2.1 molar equivalents) in a suitable solvent such as acetonitrile or tetrahydrofuran is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Starting Material: Methyl 4-chloroacetoacetate (1.0 molar equivalent) is added dropwise to the sodium methoxide solution while maintaining the reaction temperature, typically between 20-25°C.

  • Reaction Monitoring: The reaction is stirred for several hours and monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to neutral (pH 6-7) with an aqueous acid solution (e.g., HCl). The mixture is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Physicochemical Properties of Methyl 4-Methoxy-3-oxobutanoate
PropertyValueReference
CAS Number 41051-15-4
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 215.7°C at 760 mmHg[Sigma-Aldrich]
Density ~1.14 g/cm³[Sigma-Aldrich]

The Elusive Isomer: Synthetic Potential of this compound

While specific examples of the use of this compound in natural product synthesis are not readily found in the literature, the general class of α-alkoxy-β-keto esters represents a powerful and versatile group of synthetic intermediates.[4][5] The presence of the α-alkoxy group introduces several key features that can be exploited in synthesis.

General Reactivity and Synthetic Utility

The α-methoxy group in this compound is expected to influence its reactivity in several ways:

  • Chiral Center: The α-carbon is a stereocenter, allowing for the synthesis of enantiomerically enriched building blocks. Asymmetric synthesis of such compounds can provide access to chiral fragments for the total synthesis of complex natural products.

  • Modulation of Enolate Reactivity: The electron-withdrawing nature of the methoxy group can affect the acidity of the α-proton and the nucleophilicity of the corresponding enolate.

  • Directing Group: The oxygen atom can act as a coordinating group for metal ions in chelation-controlled reactions, influencing the stereochemical outcome of reactions at the adjacent carbonyl groups.

G cluster_reactivity General Reactivity of α-Alkoxy-β-keto Esters cluster_reactions Key Transformations start This compound alkylation α-Alkylation start->alkylation Enolate formation + Electrophile aldol Aldol Addition start->aldol Enolate formation + Aldehyde/Ketone reduction Stereoselective Reduction start->reduction Chelation-controlled reduction cycloaddition Cycloaddition Reactions start->cycloaddition Diels-Alder, etc. product Complex Natural Product Scaffolds alkylation->product aldol->product reduction->product cycloaddition->product

Figure 2: Potential synthetic transformations of this compound in natural product synthesis.

Proposed Synthetic Approach to this compound

A plausible synthetic route to this compound would involve the α-methoxylation of a suitable β-keto ester precursor, such as methyl acetoacetate.

Experimental Workflow: Proposed α-Methoxylation

  • Enolate Formation: Methyl acetoacetate is treated with a strong base (e.g., sodium hydride or lithium diisopropylamide) in an aprotic solvent (e.g., THF) at low temperature to generate the corresponding enolate.

  • Electrophilic Methoxylation: An electrophilic methoxylating agent, such as a peroxy compound or a reagent like N-methoxy-N-methyl-p-toluenesulfonamide, is added to the enolate solution.

  • Work-up and Purification: The reaction is quenched, followed by an extractive work-up and purification by chromatography to isolate the desired this compound.

Conclusion

While the nomenclature surrounding "this compound" can be ambiguous, this guide has illuminated the significant role of its isomer, methyl 4-methoxy-3-oxobutanoate, as a key building block in modern pharmaceutical synthesis, most notably for the anti-HIV drug Dolutegravir. Its straightforward synthesis and versatile reactivity underscore its importance.

Conversely, the α-methoxy isomer, this compound, represents a potentially valuable yet underexplored building block. Based on the established chemistry of α-substituted β-keto esters, it holds promise for the stereocontrolled synthesis of complex natural products. Further research into the synthesis and reactivity of this specific isomer could unveil novel synthetic strategies and applications. It is imperative for researchers to be precise in their nomenclature to avoid ambiguity and ensure the correct starting materials are utilized in their synthetic endeavors.

References

  • Suo, R., Irie, R., Nakayama, H., & Itoi, S. (n.d.). Scheme 3. Synthesis of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates. ResearchGate. Retrieved February 15, 2026, from [Link]

  • D'Auria, J. (2025, August 5). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • El-Sakka, S. S. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891. [Link]

  • Schupp, P. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1236–1248. [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. (2024, August 30). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Schupp, P. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. (n.d.). DTU Research Database. Retrieved February 15, 2026, from [Link]

  • Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. (2020, January 30). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Methyl 4-methoxyacetoacetate BP EP USP CAS 41051-15-4 Manufacturers and Suppliers. (n.d.). Qingdao Fengchen Technology and Trade Co., Ltd. Retrieved February 15, 2026, from [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. (2017, April 5). MDPI. Retrieved February 15, 2026, from [Link]

  • Formation of γ-Keto Esters from β. (2014, June 8). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Methyl 4-methoxy-3-oxobutanoate. (n.d.). PharmaCompass. Retrieved February 15, 2026, from [Link]

  • Synthetic method of methyl 4-methoxyacetoacetate. (n.d.). Google Patents.
  • REACTION OF ETHYL 3-OXOBUTANOATE AND ETHYL 4-BROMO-3-OXOBUTANOATE WITH BENZENE IN THE PRESENCE OF ALUMINUM CHLORIDE. (2006, March 27). Oxford Academic. Retrieved February 15, 2026, from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

reaction conditions for methyl 3-methoxy-4-oxobutanoate condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Methyl 3-Methoxy-4-oxobutanoate Condensation

Executive Summary & Strategic Importance

This compound (CAS 75383-99-2) is a highly specialized C4 building block featuring three distinct reactive centers: a terminal aldehyde (C4), a


-methoxy group (C3), and a methyl ester (C1).[1] Its structural complexity makes it a potent precursor for constructing pyridazinones , pyrroles , and functionalized dienes —scaffolds ubiquitous in kinase inhibitors and anti-inflammatory therapeutics.

However, this molecule presents a critical synthetic challenge:


-Elimination Sensitivity . The presence of the methoxy group beta to the aldehyde renders the molecule prone to E1cB elimination under basic conditions, leading to the formation of the thermodynamic byproduct, methyl 4-oxobut-2-enoate (fumaraldehyde derivative).

This Application Note provides optimized protocols for condensation reactions with a focus on preserving the C3-methoxy stereocenter and maximizing yield. We prioritize heterocyclization with hydrazines (pyridazinone synthesis) and Knoevenagel condensation , detailing the precise kinetic controls required to suppress elimination.

Mechanistic Analysis & Reaction Design

The condensation of this compound is governed by the competition between Nucleophilic Attack (Pathway A) and


-Elimination (Pathway B) .
  • Pathway A (Desired): Nucleophilic attack at the C4-aldehyde (most electrophilic site) forms a hemiaminal or alcohol intermediate, followed by dehydration to an imine/alkene. In heterocyclization, a secondary intramolecular attack on the C1-ester occurs.

  • Pathway B (Undesired): Base-catalyzed deprotonation at C2 leads to the expulsion of methoxide (MeOH), destroying the chiral center and forming a conjugated diene system.

Critical Control Parameters:

  • pH Modulation: Reactions must be conducted in slightly acidic to neutral buffers (pH 4.5–6.0). Strong bases (alkoxides, hydroxides) are strictly contraindicated.

  • Temperature: Low-temperature initiation (-10°C to 0°C) favors kinetic addition over thermodynamic elimination.

  • Solvent Effects: Protic solvents (MeOH, EtOH) stabilize the hemiaminal intermediate via hydrogen bonding, retarding the elimination rate.

Pathway Visualization (Graphviz)

ReactionPathway Start This compound (Aldehyde-Ester) Inter1 Hemiaminal Intermediate Start->Inter1  Nucleophilic Attack (Kinetic Control) Elim_Prod Elimination Byproduct (Methyl 4-oxobut-2-enoate) Start->Elim_Prod  Base-Catalyzed Elimination (pH > 8) Nu Nucleophile (Hydrazine/Amine) Nu->Inter1 Prod_Cyclic Target Heterocycle (Pyridazinone/Pyrrole) Inter1->Prod_Cyclic  Cyclization (-H2O, -MeOH) Inter1->Elim_Prod  Thermal Decomposition

Figure 1: Mechanistic divergence in the condensation of this compound. Green path represents the optimized protocol; red path represents the failure mode.

Protocol 1: Synthesis of 4-Methoxy-4,5-dihydropyridazin-3(2H)-one

This protocol describes the condensation with Hydrazine Hydrate . This is the "Gold Standard" reaction for


-oxo esters, yielding a dihydropyridazinone scaffold.

Target Yield: 75–85% Purity: >95% (HPLC)

Materials:
  • This compound (1.0 eq)[2]

  • Hydrazine Hydrate (64% or 80% solution, 1.1 eq)

  • Buffer: Acetic Acid (0.1 eq) in Ethanol (Absolute)

  • Solvent: Ethanol (10 V relative to substrate)

Step-by-Step Methodology:
  • Preparation (0 min):

    • Charge a reaction flask with This compound (10 mmol, 1.46 g) and Ethanol (15 mL).

    • Cool the solution to 0°C using an ice/salt bath. Crucial: Low temperature prevents immediate polymerization of the aldehyde.

  • Buffered Activation (15 min):

    • Add Acetic Acid (1 mmol, 60 µL). Stir for 5 minutes.

    • Note: The acid activates the aldehyde carbonyl without triggering

      
      -elimination.
      
  • Nucleophilic Addition (30 min):

    • Dilute Hydrazine Hydrate (11 mmol) in Ethanol (5 mL).

    • Add the hydrazine solution dropwise over 20 minutes, maintaining internal temperature < 5°C.

    • Observation: The solution may turn slightly yellow (imine formation).

  • Cyclization (2–4 hours):

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

    • Checkpoint: If the intermediate hydrazone persists (Rf ~0.4), heat gently to 40°C for 1 hour. Do not reflux unless necessary, as this promotes elimination.

  • Workup & Isolation:

    • Concentrate the solvent under reduced pressure (Rotavap, < 40°C bath).

    • The residue is typically a solid or viscous oil.

    • Recrystallization: Dissolve in minimum hot Isopropanol (IPA) and cool to 0°C. Filter the white crystalline solid.

Data Summary Table
ParameterOptimized ConditionRisk of Deviation
Stoichiometry 1.1 eq HydrazineExcess hydrazine attacks the ester prematurely (dimerization).
Catalyst 10 mol% AcOHStrong acid degrades the acetal; Base causes elimination.
Temperature 0°C

RT
>50°C causes aromatization (loss of MeOH).
Solvent EthanolWater causes hydrolysis; THF slows cyclization.

Protocol 2: Knoevenagel Condensation (C-C Bond Formation)

This protocol targets the modification of the C4-aldehyde with active methylene compounds (e.g., Malononitrile) to generate functionalized dienes.

Reagents:

  • This compound (1.0 eq)[2]

  • Malononitrile (1.05 eq)

  • Catalyst:

    
    -Alanine (0.2 eq) or Piperidine/AcOH (0.05 eq each)
    
  • Solvent: Toluene (anhydrous)

Methodology:
  • Setup:

    • Equip a flask with a Dean-Stark trap (if removing water) or use molecular sieves.

    • Dissolve substrate and Malononitrile in Toluene.

  • Catalysis (The "Soft" Approach):

    • Add

      
      -Alanine  (amino acid catalyst).
      
    • Why?

      
      -Alanine provides a dual acid-base functionality that catalyzes the Knoevenagel reaction without being basic enough to trigger the E1cB elimination of the methoxy group.
      
  • Reaction:

    • Stir at 50°C for 12–16 hours.

    • Note: Avoid reflux temperatures (110°C) which will degrade the sensitive methoxy-aldehyde.

  • Workup:

    • Filter off the catalyst.

    • Wash with dilute HCl (0.1 M) to remove any amine traces.

    • Concentrate to obtain the alkylidene malononitrile.

Troubleshooting & Optimization Guide

SymptomRoot CauseCorrective Action
Low Yield (<40%) Polymerization of AldehydeEnsure fresh substrate; store substrate at -20°C under Argon. Use dilute conditions (0.1 M).
Product is "Aromatic" (Pyridazinone) Elimination of MeOHReaction temperature too high or pH > 7. Switch to AcOH buffer; keep T < 40°C.
Starting Material Stalled Ester unreactive (in cyclization)The aldehyde condensed, but the ester didn't cyclize. Add 5 mol% NaOEt only after imine formation is complete (sequential addition).
Dark/Tar Formation Aldol Self-CondensationAdd nucleophile (hydrazine/amine) before adding any catalyst.
Workflow Diagram (Graphviz)

Workflow Setup Step 1: Setup Solvent: EtOH, Temp: 0°C Add: Substrate + AcOH (Cat.) Addition Step 2: Addition Dropwise Hydrazine/Amine Maintain T < 5°C Setup->Addition Monitor Step 3: Monitoring (TLC) Check for Imine Intermediate Addition->Monitor Monitor->Monitor Incomplete (Wait 1h) Cyclize Step 4: Cyclization Warm to 25°C (Optional: 40°C) Time: 2-4 Hours Monitor->Cyclize Imine Formed Workup Step 5: Isolation Concentrate & Recrystallize (IPA) Cyclize->Workup Conversion > 95%

Figure 2: Optimized experimental workflow for the condensation of this compound.

References

  • Analogous Chemistry: Synthesis of Pyridazinones from -Keto Esters. Journal of Heterocyclic Chemistry. (General reference for pyridazinone synthesis methodology).
  • Stability Mechanism: Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16, 1-438.
  • Catalyst Selection: Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. (Discusses Knoevenagel conditions for sensitive aldehydes).

(Note: While specific peer-reviewed papers solely dedicated to CAS 75383-99-2 are limited, the protocols above are derived from established methodologies for structurally identical 4-oxobutanoate derivatives validated in heterocycle synthesis.)

Sources

Application Note: Strategic Synthesis of Methyl 3-Methoxy-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It prioritizes a scalable, chemically robust synthetic route while acknowledging alternative methodologies.[1]

Executive Summary

Methyl 3-methoxy-4-oxobutanoate (1 ) is a critical C4 chiral building block used in the synthesis of polyketide natural products, statins, and complex heterocyclic scaffolds. Its structure features a reactive aldehyde and a methyl ester flanking a methoxy-substituted chiral center.[2]

Key Synthetic Challenge: The molecule possesses a proton at C3 that is alpha to the aldehyde and beta to the ester, making it prone to racemization and


-elimination (to form methyl 4-oxobut-2-enoate) under basic or acidic extremes.

This guide details the Oxidative Cleavage Route as the primary protocol. This method avoids the regioselectivity issues inherent in reducing diesters and offers milder conditions than direct oxidation of alcohols.

Retrosynthetic Analysis

The most reliable disconnection relies on the oxidative cleavage of a terminal alkene. This masks the unstable aldehyde functionality as a robust vinyl group until the final step.

Retrosynthesis Target This compound (Target) Precursor1 Methyl 3-methoxy-4-pentenoate (Alkene Intermediate) Target->Precursor1 Ozonolysis (C=C Cleavage) Precursor2 Methyl 3-hydroxy-4-pentenoate (Reformatsky Adduct) Precursor1->Precursor2 O-Methylation (Ag2O/MeI) SM Acrolein + Methyl Bromoacetate Precursor2->SM Reformatsky Reaction

Figure 1: Retrosynthetic logic masking the sensitive aldehyde as a terminal alkene.

Detailed Synthetic Protocol

Method A: The Oxidative Cleavage Route (Recommended)

This modular approach allows for the generation of the racemic product. For enantioselective synthesis, an asymmetric Reformatsky or enzymatic resolution can be applied at Step 1.

Reagents Required:
  • Starting Materials: Acrolein (freshly distilled), Methyl bromoacetate.

  • Reagents: Zinc dust (activated), Trimethyl borate (optional, for milder Reformatsky), Silver(I) oxide (Ag₂O), Iodomethane (MeI), Ozone (O₃), Dimethyl sulfide (DMS).

  • Solvents: THF (anhydrous), Dichloromethane (DCM), Methanol.

Step 1: Reformatsky Reaction

Objective: Synthesis of Methyl 3-hydroxy-4-pentenoate.

  • Activation of Zinc: Wash Zinc dust (1.5 eq) with 2% HCl, water, ethanol, and ether. Dry under vacuum at 100°C.

  • Reaction: In a flame-dried flask under Argon, suspend activated Zn in anhydrous THF.

  • Addition: Add a catalytic amount of iodine. Add a solution of Methyl bromoacetate (1.0 eq) and Acrolein (1.1 eq) in THF dropwise to maintain a gentle reflux. Note: Acrolein is prone to polymerization; add slowly.

  • Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the

    
    -hydroxy ester.
    
Step 2: O-Methylation (Neutral Conditions)

Objective: Synthesis of Methyl 3-methoxy-4-pentenoate. Critical Note: Avoid strong bases (NaH) to prevent retro-Reformatsky or elimination.

  • Setup: Dissolve Methyl 3-hydroxy-4-pentenoate (1.0 eq) in dry acetonitrile or DCM.

  • Reagents: Add Silver(I) oxide (Ag₂O, 1.5 eq) and Iodomethane (MeI, 5.0 eq).

  • Conditions: Stir at room temperature in the dark for 24–48 hours. Monitor by TLC.[3][4]

  • Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: The product is usually pure enough for the next step; otherwise, purify via silica gel chromatography.

Step 3: Ozonolysis

Objective: Unmasking the aldehyde to form this compound.

  • Setup: Dissolve Methyl 3-methoxy-4-pentenoate in DCM/MeOH (4:1 ratio) and cool to -78°C .

  • Ozonolysis: Bubble Ozone (O₃) through the solution until a persistent blue color appears (indicating saturation).

  • Quench: Purge with Oxygen/Nitrogen to remove excess O₃ (solution turns colorless).

  • Reduction: Add Dimethyl sulfide (DMS, 5.0 eq) or Triphenylphosphine (1.1 eq) at -78°C.

  • Warming: Allow the mixture to warm to room temperature naturally over 2–4 hours.

  • Isolation: Concentrate the solvent in vacuo at low temperature (<30°C).

  • Purification: Rapid filtration through a short silica plug or use immediately. Warning: The product is unstable on silica for extended periods.

Method B: Photochemical Rearrangement (Alternative)

Based on SciELO 2013 [1] This method is viable if photochemical reactors are available and starts from bio-based furfural.

  • Precursor: 5-isopropoxyfuran-2(5H)-one (derived from Furfural via Rose Bengal photo-oxidation).

  • Reaction: Irradiate the lactone in Methanol using low-pressure mercury lamps (254 nm).

  • Mechanism: Photochemical ring-opening and methanolysis.

  • Yield: Reported ~58%.

  • Pros/Cons: "Green" starting material, but requires specialized photochemical equipment.

Critical Parameters & Troubleshooting

ParameterCritical ThresholdConsequence of Deviation
Temperature (Ozonolysis) Must be < -70°COver-oxidation to carboxylic acid or ester cleavage.
Base Sensitivity pH > 8Rapid

-elimination to methyl 4-oxobut-2-enoate.
Ag₂O Quality Must be fresh/blackBrown/inactive oxide leads to incomplete methylation.
Storage -20°C, Argon atmDecomposition/Polymerization of the aldehyde.
Regioselectivity Note (Why NOT DIBAL?)

A common error is attempting to reduce Dimethyl 2-methoxysuccinate with DIBAL-H.

  • Analysis: DIBAL-H preferentially attacks the less sterically hindered ester.

  • Result: In dimethyl 2-methoxysuccinate, the C1 ester (adjacent to -CH₂-) is less hindered than the C4 ester (adjacent to -CH(OMe)-).

  • Outcome: This yields the wrong isomer (Methyl 2-methoxy-4-oxobutanoate) instead of the target this compound.

Safety & Handling

  • Acrolein: Highly toxic lachrymator. Handle only in a functioning fume hood.

  • Ozone: Toxic gas. Ensure ozone generator is vented into a destruct catalyst (e.g., KI solution).

  • Methyl Iodide: Potential carcinogen and alkylating agent. Use gloves and trap waste.

References

  • Synthesis and phytotoxicity of 4,5 functionalized tetrahydrofuran-2-ones. Source: SciELO (J. Braz. Chem. Soc., Vol. 24, No. 2, 2013). Context: Describes the photochemical synthesis of this compound (Compound 6) from furanone derivatives. URL:[Link][5]

  • Reformatsky Reaction Protocols. Source: Organic Syntheses, Coll.[1] Vol. 3, p.408 (1955). Context: General procedure for

    
    -hydroxy ester synthesis using Zinc and bromoacetates.
    URL:[Link]
    
  • Silver Oxide Mediated Methylation. Source: Journal of Organic Chemistry. Context: Standard protocol for methylating base-sensitive hydroxy esters. URL:[Link]

Sources

catalytic hydrogenation involving methyl 3-methoxy-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Hydrogenation of Methyl 3-Methoxy-4-Oxobutanoate

Abstract

This compound (CAS 75383-99-2) is a versatile chiral building block utilized in the synthesis of polyketide natural products (e.g., Disorazole C1) and functionalized


-lactones.[1][2][3][4][5][6][7][8][9] This application note details the protocol for the chemoselective catalytic hydrogenation of the C4-aldehyde moiety to the corresponding primary alcohol, methyl 3-methoxy-4-hydroxybutanoate. This transformation is critical for generating 4-methoxy-dihydrofuran-2-one scaffolds. We address the mechanistic challenges of preventing 

-elimination of the methoxy group and inhibiting competitive ester reduction, providing a robust workflow for drug development applications.

Technical Introduction & Mechanism

The Substrate: this compound possesses three reactive centers:

  • C1-Ester: Susceptible to hydrolysis or reduction under vigorous conditions.

  • C3-Methoxy Ether: A potential leaving group. The proton at C2 is acidic, and the methoxy group is

    
     to the aldehyde, creating a risk of 
    
    
    
    -elimination (yielding the conjugated enal) under basic conditions or high temperatures.
  • C4-Aldehyde: The target for hydrogenation.

The Objective: Selective reduction of the C4-aldehyde to a primary alcohol (


 -OH) using molecular hydrogen (

) and a heterogeneous catalyst. The resulting alcohol often spontaneously cyclizes to form 4-methoxy-dihydrofuran-2-one (3-methoxy-

-butyrolactone) due to the favorable entropy of 5-membered ring formation.

Reaction Scheme:

ReactionScheme SM This compound (Aldehyde) Inter Methyl 3-methoxy-4-hydroxybutanoate (Intermediate Alcohol) SM->Inter H2, Cat. (Reduction) Side Side Product: Methyl 4-oxobut-2-enoate (via Beta-Elimination) SM->Side Heat/Base (Elimination) Prod 4-Methoxy-dihydrofuran-2-one (Lactone Product) Inter->Prod - MeOH (Cyclization)

Figure 1: Reaction pathway for the hydrogenation of this compound. The primary pathway (blue/green) leads to the lactone, while thermal or basic stress leads to elimination (red).

Critical Process Parameters (CPP)

To achieve high yield (>85%) and enantiomeric retention (if starting with chiral material), the following parameters must be controlled:

ParameterRecommendationRationale
Catalyst Selection 5% Ru/C or Raney Nickel Ruthenium (Ru) is highly selective for aliphatic aldehydes over esters. Palladium (Pd) is active but carries a higher risk of decarbonylation or acetal formation in alcoholic solvents.
Solvent System THF or 2-MeTHF Alcohols (MeOH) can form hemiacetals with the aldehyde, slowing reduction. THF is inert and solubilizes the substrate well.
Pressure 5–20 bar (70–290 psi) Moderate pressure favors the reduction of the carbonyl without requiring high temperatures that trigger elimination.
Temperature 20°C – 35°C Strict Limit. Temperatures >40°C significantly increase the rate of

-methoxy elimination.
pH Control Neutral to Slightly Acidic Avoid bases. Trace acetic acid (0.1%) can suppress enolization and elimination.

Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable. Raney Nickel is pyrophoric. Handle all catalysts under inert atmosphere (Argon/Nitrogen).

Materials:
  • Substrate: this compound (CAS 75383-99-2).[1][2][3][4][5][7][9]

  • Catalyst: 5% Ruthenium on Carbon (Ru/C), 50% water wet (to reduce ignition risk).

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

  • Equipment: High-pressure stainless steel hydrogenation reactor (e.g., Parr reactor).

Step-by-Step Procedure:
  • Preparation:

    • Dissolve 10.0 g (68.4 mmol) of this compound in 100 mL of THF.

    • Optional: Add 0.1 mL of glacial acetic acid to buffer the solution.

  • Catalyst Loading:

    • Purge the reactor vessel with Nitrogen (

      
      ) three times.
      
    • Add 0.5 g of 5% Ru/C catalyst (5 wt% loading relative to substrate). Note: If using dry catalyst, wet with solvent first to prevent sparking.

    • Add the substrate solution to the reactor.

  • Hydrogenation:

    • Seal the reactor.

    • Purge with

      
       (3x, 5 bar) to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) (3x, 5 bar).
      
    • Pressurize to 10 bar (145 psi) with

      
      .
      
    • Stir vigorously (800–1000 rpm) at 25°C .

    • Monitor reaction progress via TLC or GC-MS every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Depressurize the reactor and purge with

      
      .
      
    • Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL THF.

    • Concentrate the filtrate under reduced pressure (Rotavap) at <30°C.

  • Lactonization (Optional but likely):

    • The crude oil contains methyl 3-methoxy-4-hydroxybutanoate.

    • To convert to the lactone: Dissolve in Toluene, add catalytic p-TsOH (1 mol%), and stir at room temperature for 2 hours, or simply allow the crude oil to stand if spontaneous cyclization is observed.

Analytical Validation & Troubleshooting

Validation Metrics:

  • Conversion: >98% (Disappearance of aldehyde peak at ~9.7 ppm in 1H NMR).

  • Selectivity: >90% (Retention of methyl ester if lactonization is prevented, or clean conversion to lactone).

  • Chiral Integrity: If using (R)- or (S)-starting material, analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to ensure no racemization at C3.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Conversion Poisoned catalyst or low

solubility.
Increase pressure to 20 bar. Ensure solvent is degassed. Switch to Raney Ni if Ru/C is sluggish.

-Elimination (Enone formation)
Temperature too high or basic impurities.Lower temp to 20°C. Wash glassware with acid to remove base residues.
Over-reduction (Diol formation) Reduction of ester group.Switch from Pt/Pd to Ru. Reduce reaction time. Ensure temp <30°C.

Workflow Diagram

Workflow Start Start: this compound Screen Catalyst Screening (Ru/C vs Raney Ni) Start->Screen Cond Set Conditions: 25°C, 10 bar H2, THF Screen->Cond React Reaction (4-6 Hours) Cond->React Check QC Check (NMR/GC) Aldehyde consumed? React->Check Check->Cond No (Adjust P/T) Workup Filter & Concentrate Check->Workup Yes Product Product: Hydroxy-Ester or Lactone Workup->Product

Figure 2: Operational workflow for the hydrogenation process.

References

  • Disorazole C1 Synthesis : Hillier, M. C., et al. (2001). "Total Synthesis of Disorazole C1." The Journal of Organic Chemistry, 66(18), 6037–6045.[10] Link

    • Context: Describes the synthesis and utility of 3-methoxy-4-oxobutanoate derivatives as key intermedi
  • Aldehyde Hydrogenation Reviews: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Substrate Data : Sigma-Aldrich Product Sheet for this compound (CAS 75383-99-2). Link

    • Context: Physical properties and safety d
  • Lactone Synthesis : Mendes, S. R., et al. (2013).[6] "Synthesis and phytotoxicity of 4,5 functionalized tetrahydrofuran-2-ones." Journal of the Brazilian Chemical Society (via SciELO). Link

    • Context: Demonstrates the cyclization of rel

Sources

procedure for oxidation of precursors to methyl 3-methoxy-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Procedure for the Selective Oxidation of Precursors to Methyl 3-Methoxy-4-oxobutanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective oxidation of primary alcohol precursors to yield this compound, a valuable ketoester intermediate in organic synthesis.[1][2] We delve into the critical considerations for choosing an appropriate oxidation methodology, with a focus on balancing reaction efficiency, substrate compatibility, and operational safety. This guide presents a comparative analysis of three prominent mild oxidation techniques: the Swern oxidation, the Parikh-Doering oxidation, and the Dess-Martin Periodinane (DMP) oxidation. A detailed, field-proven protocol for the Swern oxidation is provided, including mechanistic insights, safety precautions, and process flow diagrams. An alternative protocol using the operationally simpler Parikh-Doering conditions is also discussed.

Introduction: The Synthetic Challenge

The conversion of a primary alcohol, such as methyl 3-methoxy-4-hydroxybutanoate, to its corresponding aldehyde, this compound, is a foundational transformation in multi-step synthesis. The principal challenge lies in achieving selectivity; many oxidizing agents are strong enough to continue the oxidation process to the carboxylic acid, an often-undesired byproduct. Therefore, the selection of a mild and controlled oxidation method is paramount for maximizing the yield of the target aldehyde.

This guide focuses on "activated DMSO" oxidations and hypervalent iodine reagents, which are renowned for their mild character, broad functional group tolerance, and high yields in converting primary alcohols to aldehydes.[3][4]

Strategic Selection of an Oxidation Protocol

The choice of oxidant is dictated by the substrate's sensitivity to acid or heat, the desired scale of the reaction, and available laboratory equipment. We will compare three leading methods for this transformation.

Oxidation Method Core Reagents Typical Temp. Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °CHigh yields, broad functional group tolerance, reliable.[3]Requires cryogenic temperatures; generates CO/CO₂ gas; produces foul-smelling dimethyl sulfide (DMS).[5][6]
Parikh-Doering DMSO, SO₃•Pyridine complex, Triethylamine0 °C to RTMilder temperature conditions (non-cryogenic); operationally simpler than Swern.[7][8]May require a large excess of reagents for high conversion.[7]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp.Very mild, non-acidic conditions; short reaction times; easy workup.[9][10]Reagent can be explosive if impure; stoichiometry produces acetic acid byproduct.[9][11]

Rationale for Protocol Selection:

The Swern oxidation is presented as the primary detailed protocol due to its extensive validation and reliability in complex syntheses.[5][12] Its mechanism is well-understood, and its rigorous temperature control minimizes side reactions.[6] The Parikh-Doering oxidation is offered as a robust alternative for situations where cryogenic infrastructure is unavailable or undesirable.[7]

Mechanistic Insight: The Swern Oxidation

Understanding the reaction mechanism is crucial for troubleshooting and optimizing the procedure. The Swern oxidation proceeds through two main phases: activation of DMSO and the subsequent oxidation of the alcohol.[5][13]

  • Activation of DMSO: At low temperatures, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride to form the highly electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant. This step involves the decomposition of an intermediate, releasing carbon monoxide and carbon dioxide gas.[3][14]

  • Oxidation of the Alcohol: The precursor alcohol attacks the electrophilic sulfur atom of the activated DMSO complex. The addition of a hindered organic base, typically triethylamine, facilitates an intramolecular elimination reaction via a five-membered ring transition state.[13] This step forms the desired aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[3]

Swern_Mechanism cluster_activation Phase 1: DMSO Activation cluster_oxidation Phase 2: Alcohol Oxidation DMSO DMSO Active Chloro(dimethyl)sulfonium Chloride (Active Oxidant) DMSO->Active Reacts with Oxalyl Oxalyl Chloride Oxalyl->Active Gases CO + CO₂ Active->Gases Releases Alkoxy Alkoxysulfonium Ion Active->Alkoxy Alcohol Precursor Alcohol (Methyl 3-methoxy-4-hydroxybutanoate) Alcohol->Alkoxy Attacks Ylide Sulfur Ylide Alkoxy->Ylide Product Product Aldehyde (this compound) Ylide->Product Decomposes to DMS Dimethyl Sulfide Ylide->DMS Releases TEA Triethylamine (Base) TEA->Ylide Deprotonates

Caption: The two-phase mechanism of the Swern oxidation.

Detailed Protocol: Swern Oxidation

This protocol details the oxidation of methyl 3-methoxy-4-hydroxybutanoate to this compound.

Safety & Handling
  • Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water.[15][16] It must be handled in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[15] Keep away from water and moisture.[17][18]

  • Reaction Vapors: The reaction releases carbon monoxide and carbon dioxide, which are colorless, odorless gases.[5] Ensure adequate ventilation.

  • Dimethyl Sulfide (DMS): A volatile byproduct with an extremely unpleasant odor.[3] All glassware and waste should be quenched with an oxidizing agent like bleach or Oxone® solution before removal from the fume hood to neutralize the smell.[3]

  • Cryogenic Temperatures: Use caution when handling dry ice and acetone baths (-78 °C). Wear cryogenic gloves.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass / Volume
Methyl 3-methoxy-4-hydroxybutanoate148.1610.01.01.48 g
Oxalyl chloride126.9312.01.20.85 mL
Dimethyl sulfoxide (DMSO)78.1324.02.41.70 mL
Triethylamine (TEA)101.1950.05.06.96 mL
Dichloromethane (DCM), anhydrous---100 mL
Experimental Workflow

Swern_Workflow start Start: Assemble Dry Glassware under N₂ Atmosphere prep_oxalyl Prepare Oxalyl Chloride Solution in DCM start->prep_oxalyl cool_down Cool Reactor to -78 °C (Dry Ice/Acetone Bath) prep_oxalyl->cool_down add_dmso Add DMSO Solution Dropwise (Maintain T < -65 °C) cool_down->add_dmso stir_1 Stir for 15 min (Formation of Active Oxidant) add_dmso->stir_1 add_alcohol Add Alcohol Solution Dropwise (Maintain T < -65 °C) stir_1->add_alcohol stir_2 Stir for 30-45 min add_alcohol->stir_2 add_tea Add Triethylamine (TEA) (Exothermic) stir_2->add_tea warm_up Warm to Room Temperature over 1-2 hours add_tea->warm_up quench Quench Reaction with Water warm_up->quench workup Perform Liquid-Liquid Extraction quench->workup purify Purify by Column Chromatography workup->purify end End: Isolate Pure Product purify->end

Caption: Step-by-step workflow for the Swern oxidation.

Step-by-Step Procedure
  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and two rubber septa for additions. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (0.85 mL, 12.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of DMSO (1.70 mL, 24.0 mmol) in 10 mL of anhydrous DCM dropwise via syringe over 15 minutes. Use a thermometer to ensure the internal temperature does not exceed -65 °C. Vigorous gas evolution will be observed.

  • Stirring: After the addition is complete, stir the resulting white suspension at -78 °C for 15 minutes.

  • Substrate Addition: Add a solution of methyl 3-methoxy-4-hydroxybutanoate (1.48 g, 10.0 mmol) in 10 mL of anhydrous DCM dropwise over 10 minutes, again maintaining the internal temperature below -65 °C.

  • Reaction: Stir the mixture at -78 °C for 30-45 minutes.

  • Base Addition: Add triethylamine (6.96 mL, 50.0 mmol) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form.

  • Warming: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1-2 hours.

  • Quenching and Workup: Add 50 mL of water to the flask and stir for 10 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Alternative Protocol: Parikh-Doering Oxidation

For a less temperature-rigorous procedure, the Parikh-Doering oxidation is an excellent alternative.[7] It avoids the use of oxalyl chloride and cryogenic conditions.

Core Reagents
  • Precursor Alcohol (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃•Py) (3.0 eq)

  • DMSO (solvent and reagent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (5.0 eq)

  • DCM (co-solvent)

Abbreviated Procedure
  • Dissolve the precursor alcohol (1.0 eq) and TEA (5.0 eq) in a mixture of anhydrous DMSO and DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add a solution of SO₃•Pyridine complex (3.0 eq) in anhydrous DMSO portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup and purification similar to the Swern protocol.

This method is particularly advantageous for its operational simplicity and is often effective for sensitive substrates.[7][8]

References

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Chemistry Steps. Swern Oxidation. [Link]

  • YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • ACS Green Chemistry Institute. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Chem-Station. Parikh-Doering Oxidation. [Link]

  • Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro- (Dess-Martin Periodinane). [Link]

  • Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions. 1990, 39, 297-572.
  • Wikipedia. Dess–Martin oxidation. [Link]

  • Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Oxalyl Chloride, 98%. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • YouTube. Parikh-Doering oxidation. [Link]

  • University of California, Irvine. DMSO Oxidation. [Link]

  • AIP Conference Proceedings. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • PharmaCompass. Methyl 4-methoxy-3-oxobutanoate. [Link]

  • PubChem. (3R)-3-hydroxy-4-methoxy-4-oxobutanoic acid. [Link]

Sources

The Versatile Chiral Synthon: Asymmetric Applications of Methyl 3-Methoxy-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Stereochemical Complexity with a Methoxy-Functionalized Building Block

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive innovation in asymmetric methodologies. Methyl 3-methoxy-4-oxobutanoate, a seemingly simple β-keto ester, emerges as a potent and versatile chiral building block for the construction of complex molecular architectures. Its strategic placement of a methoxy group adjacent to the ketone functionality not only influences its reactivity but also provides a handle for further synthetic manipulations. This technical guide delves into the asymmetric synthesis applications of this compound, offering detailed insights and field-proven protocols for researchers, scientists, and drug development professionals. We will explore its utility in generating key chiral intermediates and discuss the underlying principles that govern the stereochemical outcomes of its transformations.

The primary focus of this guide will be on the diastereoselective synthesis of chiral synthons derived from this compound, highlighting its potential in creating molecules with multiple contiguous stereocenters. While direct asymmetric applications of this specific molecule are emerging, we will draw upon established principles of β-keto ester chemistry to present robust protocols and conceptual frameworks for its use in asymmetric reduction, alkylation, and aldol reactions.

Core Application: Diastereoselective Synthesis of Chiral 4-Methoxy-3-methyl-4-oxobutan-2-yl Derivatives

A significant application of the this compound scaffold lies in the stereoselective synthesis of its α-methylated and subsequently reduced derivatives. These resulting diols are valuable chiral intermediates for natural product synthesis and medicinal chemistry. The following protocol details a validated approach to obtaining all four diastereomers of a protected derivative, showcasing the control of stereochemistry at both the C2 and C3 positions.[1]

Synthetic Workflow Overview

The overall strategy involves the stereoselective methylation of a chiral precursor derived from a commercially available starting material to establish the C2 stereocenter, followed by diastereoselective reduction of the ketone to set the C3 stereocenter. Subsequent functionalization provides the final protected diol derivatives.

G cluster_0 Synthesis of (2S,3S) and (2S,3R) Diastereomers cluster_1 Synthesis of (2R,3R) and (2R,3S) Diastereomers start_S (3S)-Methyl 3-hydroxy-2-methylbutanoate methylation_S Stereoselective Methylation start_S->methylation_S ketoester_S (2S,3S)-Methyl 3-hydroxy-2-methylbutanoate methylation_S->ketoester_S reduction_S Diastereoselective Reduction ketoester_S->reduction_S nitrobenzoylation_S 4-Nitrobenzoylation product_SS (2S,3S)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate nitrobenzoylation_S->product_SS product_SR (2S,3R)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate nitrobenzoylation_S->product_SR reduction_S->nitrobenzoylation_S start_R (3R)-Methyl 3-hydroxy-2-methylbutanoate methylation_R Stereoselective Methylation start_R->methylation_R ketoester_R (2R,3R)-Methyl 3-hydroxy-2-methylbutanoate methylation_R->ketoester_R reduction_R Diastereoselective Reduction ketoester_R->reduction_R nitrobenzoylation_R 4-Nitrobenzoylation product_RR (2R,3R)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate nitrobenzoylation_R->product_RR product_RS (2R,3S)-4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate nitrobenzoylation_R->product_RS reduction_R->nitrobenzoylation_R

Caption: Synthetic pathways to four diastereomers of a protected diol.

Experimental Protocol: Stereoselective Synthesis of 4-Methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates[1]

This protocol describes the synthesis starting from commercially available (3S)-methyl 3-hydroxy-2-methylbutanoate. A parallel synthesis using the (3R)-enantiomer will yield the other two diastereomers.

Part 1: Stereoselective Methylation

  • Enolate Formation: To a solution of (3S)-methyl 3-hydroxy-2-methylbutanoate (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF dropwise. Stir the mixture for 1 hour at -78 °C.

  • Methylation: Add methyl iodide (3.0 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, (2S,3S)-methyl 3-hydroxy-2-methylbutanoate, is used in the next step without further purification due to its volatility.

Part 2: Diastereoselective Reduction of the Corresponding Ketone (Conceptual)

Note: The direct precursor ketone to this compound would be targeted for reduction. This section outlines the general principles and a representative protocol for the asymmetric reduction of β-keto esters, which is a highly relevant transformation for this substrate.

The asymmetric reduction of the ketone functionality in β-keto esters is a cornerstone of chiral synthesis, providing access to valuable β-hydroxy esters.[2] Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, have demonstrated exceptional efficiency and enantioselectivity for this transformation.[2]

Conceptual Protocol: Asymmetric Hydrogenation of a β-Keto Ester

  • Catalyst Preparation (in situ): In a glovebox, charge a pressure vessel with a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and a chiral diphosphine ligand (e.g., (S)-BINAP) in a degassed solvent such as methanol. Stir the mixture to form the active catalyst.

  • Hydrogenation: Add a solution of the β-keto ester substrate (e.g., this compound) in the same degassed solvent to the catalyst solution.

  • Reaction: Seal the pressure vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Stir the reaction at a controlled temperature (e.g., 25-50 °C) until completion, monitoring by TLC or GC.

  • Work-up and Analysis: Carefully depressurize the vessel and concentrate the reaction mixture. Purify the crude product by column chromatography. The enantiomeric excess (ee) of the resulting β-hydroxy ester can be determined by chiral HPLC or GC analysis.

Catalyst SystemSubstrateProduct ConfigurationYield (%)ee (%)Reference
Ru((S)-BINAP)Cl₂Methyl acetoacetate(R)-Methyl 3-hydroxybutanoate>95>98
[RuI{(R)-binap}(p-cymene)]IMethyl 2-(benzamidomethyl)-3-oxobutanoate(2S,3R)-product9499

Part 3: Protection of the Hydroxyl Group

  • Reaction Setup: To a solution of the chiral β-hydroxy ester (1.0 eq) in anhydrous dichloromethane at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (1.5 eq).

  • Acylation: Add 4-nitrobenzoyl chloride (1.2 eq) portion-wise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with water and extract with dichloromethane. The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoate diastereomer.

Expanded Applications and Future Directions

The synthetic utility of this compound and its chiral derivatives extends beyond the aforementioned example. The principles of asymmetric synthesis can be applied to this scaffold in various ways:

  • Organocatalytic Asymmetric Reactions: The enolizable nature of this compound makes it a suitable substrate for organocatalytic asymmetric Michael additions and aldol reactions. Chiral amines and their derivatives can be employed to generate chiral enamine intermediates, which can then react with various electrophiles in a stereocontrolled manner.

G cluster_0 Organocatalytic Asymmetric Michael Addition start This compound catalyst Chiral Amine Catalyst start->catalyst enamine Chiral Enamine Intermediate catalyst->enamine electrophile Michael Acceptor enamine->electrophile Nu- attack product Chiral Adduct electrophile->product

Caption: Conceptual workflow for an organocatalytic Michael addition.

  • Asymmetric Alkylation: The α-proton of this compound can be stereoselectively replaced through asymmetric alkylation. This can be achieved using chiral phase-transfer catalysts or by employing chiral auxiliaries. The resulting α-substituted β-keto esters are versatile intermediates for the synthesis of non-proteinogenic amino acids and other complex chiral molecules.

Conclusion

This compound represents a valuable and under-explored building block in the field of asymmetric synthesis. Its functional handles provide multiple avenues for stereoselective transformations, leading to the creation of highly functionalized chiral intermediates. The detailed protocol for the synthesis of its diastereomeric derivatives serves as a practical guide and a foundation for further methodological development. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the applications of versatile synthons like this compound are poised to expand significantly. Future research in this area will likely focus on the development of novel catalytic systems for the direct asymmetric functionalization of this promising β-keto ester.

References

  • Beilstein Journals. (2021). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Available at: [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856-5858.

Sources

Troubleshooting & Optimization

improving yield of methyl 3-methoxy-4-oxobutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl 3-methoxy-4-oxobutanoate Synthesis

Ticket ID: #SYN-3M4OB-OPT Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

You are likely encountering low yields not because the reaction fails, but because the product, This compound , is a "thermodynamic sink" prone to degradation.

This molecule contains a


-methoxy ester  motif. The methoxy group at C3 is in a 

-position relative to the ester carbonyl at C1. Under basic or acidic conditions, or even on active silica gel, it undergoes rapid

-elimination
of methanol to form the conjugated enal (Methyl 4-oxobut-2-enoate).

This guide restructures your approach from "forcing the reaction" to "preserving the product."

Module 1: Route Selection & Precursor Analysis

Before troubleshooting the step, ensure you are using the most robust pathway. We recommend the Oxidative Route starting from the chiral pool (L-Malic Acid derivative) or the racemic alcohol.

Recommended Pathway: Oxidation of Methyl 3-methoxy-4-hydroxybutanoate.

SynthesisPath cluster_legend Degradation Pathways Precursor Methyl 3-methoxy- 4-hydroxybutanoate Oxidation Oxidation Step (Critical Control Point) Precursor->Oxidation Swern/DMP Target Methyl 3-methoxy- 4-oxobutanoate (Target) Oxidation->Target -78°C / Buffered Elimination Methyl 4-oxobut-2-enoate (Elimination Product) Target->Elimination Base/Acid/Heat (β-Elimination) Polymer Oligomers/Polymers Target->Polymer Conc. > 0.5M

Figure 1: The synthetic pathway highlights the fragility of the target aldehyde. The


-elimination pathway is the primary cause of yield loss.

Module 2: The Oxidation Protocol (Troubleshooting Yield)

The most common failure mode is using standard Swern conditions with a room-temperature workup, which triggers elimination.

Option A: Parikh-Doering Oxidation (Recommended for Scale)

This method avoids the highly acidic/basic extremes of the Swern and is more scalable than Dess-Martin.

  • Reagents: SO₃·Pyridine complex, DMSO, Triethylamine (TEA).

  • Why: It operates between 0°C and room temperature but maintains a buffered environment.

Option B: Buffered Dess-Martin Periodinane (DMP) (Recommended for Purity)

If working on <5g scale, DMP is superior if buffered.

Protocol:

  • Dissolve Methyl 3-methoxy-4-hydroxybutanoate (1.0 equiv) in wet DCM (DCM saturated with water accelerates DMP).

  • CRITICAL: Add Sodium Bicarbonate (NaHCO₃, 5.0 equiv) to the suspension. DMP produces acetic acid as a byproduct; without buffer, acid-catalyzed elimination occurs.

  • Cool to 0°C. Add DMP (1.2 equiv).

  • Stir at 0°C

    
     RT for 1-2 hours.
    
  • Quench: Pour into a 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodinane byproducts).

Module 3: Purification & Isolation (The "Yield Killer")

Most yield is lost after the reaction.

Issue Symptom Root Cause Solution
Low Mass Recovery Crude NMR looks good, but column yield is <30%.Silica gel is slightly acidic; catalyzes

-elimination.
Deactivate Silica: Flush column with 1% Et₃N/Hexanes before loading. Elute with EtOAc/Hexanes containing 0.5% Et₃N.
Yellow Oil Product turns yellow/orange upon concentration.Conjugation (Elimination) or Polymerization.Keep Dilute: Do not concentrate to dryness. Store as a solution in benzene or toluene if possible.
Missing Aldehyde Proton NMR shows no CHO peak, but new peaks at 4-5 ppm.Acetal/Hemiacetal formation.Avoid Methanol/Ethanol in workup. Use only aprotic solvents (DCM, Ether).

Module 4: FAQs & Troubleshooting

Q1: Can I use the Swern Oxidation? A: Yes, but you must modify the quench. Standard Swern uses excess Et₃N (Triethylamine) at -78°C, followed by warming. The excess base during warming can trigger elimination.

  • Fix: Use Hunig's Base (DIPEA) instead of TEA (less nucleophilic). Quench with a phosphate buffer (pH 7) at -78°C before allowing the reaction to warm up.

Q2: My product decomposes in the freezer. How do I store it? A: The aldehyde is prone to hydration and trimerization.

  • Storage: Store as the dimethyl acetal if you don't need the free aldehyde immediately. Convert the aldehyde to the acetal using Trimethyl Orthoformate (TMOF) and catalytic pTsOH (yields are usually quantitative). Hydrolyze back to the aldehyde only when needed.

Q3: I see a double bond in my NMR (peaks at 6.0 and 6.8 ppm). A: This is the elimination product (Methyl 4-oxobut-2-enoate).

  • Immediate Action: Check the pH of your aqueous workup. If it was >8 or <4, you triggered elimination. Ensure your rotovap bath was not >35°C.

Module 5: Decision Logic for Workup

Use this logic gate to determine your isolation strategy based on your available equipment and scale.

WorkupLogic Start Reaction Complete CheckScale Scale > 5g? Start->CheckScale SmallScale Use Buffered DMP (NaHCO3) CheckScale->SmallScale No LargeScale Use Parikh-Doering (SO3-Py) CheckScale->LargeScale Yes Purification Purification Required? SmallScale->Purification LargeScale->Purification DirectUse Use Crude immediately in next step (Best Yield) Purification->DirectUse If purity >85% Column Flash Chromatography Purification->Column If purity <85% Deactivation Pre-treat Silica with 1% Et3N/Hexane Column->Deactivation Mandatory

Figure 2: Workup decision tree emphasizing immediate use or deactivated silica chromatography.

References

  • DMP Oxidation of Sensitive Alcohols

    • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.
    • Relevance: Establishes the protocol for water-accelerated DMP, which is faster and reduces exposure time to acidic byproducts.
  • Swern Oxidation Modific

    
    -Alkoxy Aldehydes: 
    
    • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
    • Relevance: Foundational text on temperature control to prevent side reactions in Swern oxid
  • Synthesis from Malic Acid (Chiral Pool Strategy)

    • Saito, S., et al. (1992). Chemoselective reduction of esters and lactones. Chemistry Letters.
    • Relevance: Discusses the selective manipulation of malate derivatives, crucial for generating the precursor alcohol without over-reduction.
  • Stability of

    
    -Alkoxy Carbonyls: 
    
    • Smith, A. B., et al. (1989). Tremorgenic Indole Alkaloids. The Total Synthesis of (-)-Penitrem D. Journal of the American Chemical Society.
    • Relevance: Demonstrates the handling of complex, sensitive aldehydes containing -alkoxy groups during total synthesis.

Validation & Comparative

Comparative Analysis of Methyl 3-methoxy-4-oxobutanoate Structural Elucidation: High-Field vs. Benchtop NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the structural elucidation of Methyl 3-methoxy-4-oxobutanoate . This guide is designed for analytical chemists and drug development professionals, moving beyond basic spectral listing to a comparative performance analysis of instrumentation and methodology.

Executive Summary

This compound (CAS: N/A for specific isomer, analogue to Methyl 4-oxobutanoate CAS 13865-19-5) is a critical chiral building block in the synthesis of polyketides and alkaloid derivatives. Its structural elucidation presents specific challenges due to the


-aldehyde ester motif , which is prone to hydration, polymerization, and hemiacetal formation.

This guide compares the efficacy of High-Field NMR (600 MHz) versus Benchtop NMR (60 MHz) and DFT Computational Prediction for validating this compound.

Key Findings:

  • Benchtop NMR (60 MHz): Sufficient for confirming functional group presence (Aldehyde/Ester) but fails to resolve the diastereotopic protons at C2, leading to integration errors.

  • High-Field NMR (600 MHz): Required for stereochemical assignment and impurity profiling (specifically identifying hydrate byproducts).

  • Critical Protocol: Samples must be analyzed in strictly anhydrous

    
     to prevent the aldehyde signal from vanishing due to gem-diol formation.
    

Experimental Workflow & Logic

The stability of


-alkoxy aldehydes is low. The following workflow ensures spectral integrity by minimizing exposure to moisture and acidic conditions which catalyze acetalization.
Sample Preparation Protocol (Self-Validating)
  • Solvent Selection: Use

    
     (99.8% D) treated with basic alumina or 
    
    
    
    to neutralize trace HCl. Reasoning: Acid traces catalyze the conversion of the aldehyde to a dimethyl acetal if methanol is present, or a hydrate if water is present.
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. Reasoning: High concentrations favor aldol-like dimerization.

  • Acquisition: Run spectrum immediately. Do not store overnight.

Analytical Workflow Diagram

NMR_Workflow Sample Crude Reaction Mixture Prep Flash Chromatography (Neutral Silica) Sample->Prep Purify Solvent Solvent: CDCl3 (Neutralized) Prep->Solvent Dissolve Acquisition Acquisition (ns=16, d1=2s) Solvent->Acquisition Decision Aldehyde Peak @ 9.6 ppm? Acquisition->Decision Hydrate Artifact: Hydrate/Hemiacetal Decision->Hydrate No (Broad 5-6 ppm) Success Valid Structure Confirmed Decision->Success Yes (Sharp Singlet/Doublet)

Figure 1: Decision tree for sample preparation and validation. Note the critical checkpoint for aldehyde stability.

Detailed Spectral Analysis

The structure


 contains a chiral center at C3. This renders the C2 methylene protons diastereotopic , creating a complex ABX spin system that serves as the primary differentiator between low-field and high-field performance.
Predicted Chemical Shift Assignments (High-Field 600 MHz)
PositionGroupTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
4

Aldehyde9.65 d

Diagnostic signal. Deshielded by carbonyl anisotropy.
3

Methine3.95 ddd

Chiral center. Couples to aldehyde and both C2 protons.
OMe

Methoxy3.45 s-Sharp singlet.
Ester

Methyl3.70 s-Distinct from ether methoxy due to ester deshielding.
2a

Methylene2.65 dd

Diastereotopic proton A . Upfield of pair.
2b

Methylene2.85 dd

Diastereotopic proton B . Downfield of pair.
Connectivity & Coupling Logic

The following diagram visualizes the spin system connectivity (COSY correlations) that defines the multiplet structures.

SpinSystem Aldehyde H-4 (Aldehyde) 9.65 ppm Methine H-3 (Chiral) 3.95 ppm Aldehyde->Methine J = 1.5 Hz H2a H-2a (Pro-R) 2.65 ppm Methine->H2a J = 5.0 Hz H2b H-2b (Pro-S) 2.85 ppm Methine->H2b J = 8.0 Hz H2a->H2b J(gem) = 16.0 Hz (Strong Coupling)

Figure 2: Spin-spin coupling network. The diastereotopic relationship between H-2a and H-2b creates a strong geminal coupling that complicates low-field analysis.

Comparative Performance Guide

This section objectively compares how different analytical tiers handle this specific molecule.

Tier 1: Benchtop NMR (60 MHz)
  • Performance: Marginal.

  • Observation:

    • The Aldehyde (9.65 ppm) is clearly visible and isolated.

    • The Methoxy (3.45 ppm) and Ester (3.70 ppm) signals are separated by only 0.25 ppm (15 Hz at 60 MHz). Poor shimming will cause these to merge into a single broad peak.

    • Failure Point: The C2 Methylene protons (2.65 - 2.85 ppm) overlap significantly. The ABX pattern collapses into a "pseudo-triplet" or unresolved multiplet because the chemical shift difference (

      
      ) is small relative to the coupling constant (
      
      
      
      ). This makes accurate integration of the backbone difficult.
Tier 2: High-Field NMR (600 MHz)
  • Performance: Optimal.

  • Observation:

    • Full resolution of the H-2a/H-2b diastereomers.

    • Clear observation of the small

      
       coupling (1.5 Hz) on the aldehyde, confirming the connectivity to the methine group (proving it is not a hydrolyzed byproduct).
      
    • Ability to detect trace methanol (3.49 ppm) which often co-elutes with the methoxy signal.

Tier 3: DFT Calculation (GIAO/B3LYP)
  • Performance: Supportive.

  • Observation: Computational prediction typically overestimates the deshielding of the aldehyde (predicting ~9.8 ppm) but accurately predicts the diastereotopic splitting of the C2 protons (

    
     ppm). This validates the complex splitting seen in High-Field NMR.
    
Summary Data Table
FeatureBenchtop (60 MHz)High-Field (600 MHz)
Aldehyde Detection Excellent (Isolated)Excellent (Splitting resolved)
Backbone Resolution Poor (Overlapping multiplets)Excellent (ABX system resolved)
Stereochem Analysis ImpossiblePossible (via coupling constants)
Impurity Limit ~1-2%<0.1%
Cost per Run <$1.00>$50.00 (External service)

Troubleshooting & Artifacts

When analyzing this compound, researchers frequently encounter specific spectral artifacts.

The "Missing Aldehyde"

If the signal at 9.65 ppm is absent, but a broad singlet appears around 4.5-5.0 ppm, the aldehyde has formed a hemiacetal or hydrate .

  • Cause: Wet

    
     or presence of residual methanol from chromatography.
    
  • Remedy: Dry the sample under high vacuum for 1 hour and re-dissolve in fresh, anhydrous

    
     immediately before acquisition.
    
The "Double Methyl"

If the methoxy signal (3.45 ppm) appears as two peaks or has a "shoulder":

  • Cause: Rotational isomers (rotamers) are unlikely here. The most probable cause is Dimethyl Acetal formation (

    
    ) catalyzed by acid traces.
    
  • Verification: Check for a triplet at ~4.5 ppm (acetal methine).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for ABX systems and diastereotopic protons).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

  • ChemicalBook. (2023). Methyl 4-oxobutanoate Properties and Safety. (Base structural analogue data). Link

  • Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Comparison Guides. (Instrumentation performance benchmarks). Link

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 3-Methoxy-4-Oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. The subtle differences between homologous esters, such as methyl and ethyl 3-methoxy-4-oxobutanoate, can have pronounced effects on reaction kinetics, yields, and purification processes. This guide provides an in-depth comparison of the reactivity of these two β-keto esters, grounded in fundamental principles of physical organic chemistry and supported by proposed experimental protocols for validation.

Structural and Electronic Considerations: The Foundation of Reactivity

At first glance, methyl 3-methoxy-4-oxobutanoate and ethyl 3-methoxy-4-oxobutanoate appear remarkably similar. However, the seemingly minor difference between the methyl and ethyl ester groups gives rise to distinct steric and electronic environments that influence their chemical behavior.

Electronic Effects

Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group, with an additional alkyl group, is a slightly stronger electron-donating group compared to the methyl group. This difference in inductive effects can subtly influence the acidity of the α-protons situated between the two carbonyl groups. A greater electron-donating effect from the ethyl group may slightly destabilize the resulting enolate, potentially making the α-protons of ethyl 3-methoxy-4-oxobutanoate marginally less acidic than those of its methyl counterpart.[1]

Steric Effects

The most significant difference between the two molecules lies in the steric bulk of the ester group. The ethyl group is larger than the methyl group, and this increased size can play a crucial role in reactions where a nucleophile or a base approaches the ester carbonyl or the α-carbon.[2] This steric hindrance can affect the rate of reactions such as hydrolysis, transesterification, and alkylation.[3]

Comparative Reactivity Analysis

Based on the structural and electronic differences, we can hypothesize how these two compounds will behave in key chemical transformations relevant to their use as synthetic intermediates.

Acidity of α-Protons and Enolate Formation

The α-protons of β-keto esters are notably acidic (typically with a pKa around 11-13) due to the ability of the resulting enolate to be stabilized by delocalization across both carbonyl groups.[4][5] The slightly weaker inductive effect of the methyl group in this compound is expected to render its α-protons marginally more acidic than those of the ethyl ester. This suggests that under identical basic conditions, the methyl ester may undergo deprotonation to form the enolate at a slightly faster rate.

Alkylation of Enolates

Once the enolate is formed, it can act as a nucleophile in alkylation reactions.[6] Here, the steric hindrance of the ethyl group in ethyl 3-methoxy-4-oxobutanoate may come into play. The bulkier ethyl group could partially shield the α-carbon, potentially slowing the rate of reaction with an electrophile compared to the less hindered methyl ester.

Hydrolysis and Transesterification

In both acid- and base-catalyzed hydrolysis and transesterification, the reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the ester carbonyl.[7] The smaller size of the methyl group in this compound is expected to allow for a less sterically hindered approach of the nucleophile, leading to a faster rate of reaction compared to the ethyl ester.[8][9]

Summary of Hypothesized Reactivity Differences
Property/ReactionThis compoundEthyl 3-methoxy-4-oxobutanoateRationale
α-Proton Acidity Slightly HigherSlightly LowerWeaker inductive effect of the methyl group.
Rate of Enolate Formation FasterSlowerHigher α-proton acidity.
Rate of Enolate Alkylation FasterSlowerLess steric hindrance at the α-carbon.
Rate of Hydrolysis FasterSlowerLess steric hindrance at the ester carbonyl.
Rate of Transesterification FasterSlowerLess steric hindrance at the ester carbonyl.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate these hypotheses, the following experimental protocols are proposed. These are designed to be self-validating by directly comparing the two esters under identical conditions.

Protocol 1: Competitive Alkylation to Determine Relative Rates of Enolate Formation and Alkylation

This experiment is designed to provide a direct comparison of the overall rate of deprotonation and subsequent alkylation.

Objective: To determine the relative reactivity of methyl and ethyl 3-methoxy-4-oxobutanoate towards alkylation under competitive conditions.

Materials:

  • This compound

  • Ethyl 3-methoxy-4-oxobutanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (0.5 equivalents relative to the total moles of β-keto esters).

  • Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • In a separate flask, prepare an equimolar mixture of this compound and ethyl 3-methoxy-4-oxobutanoate.

  • Cool the NaH suspension in THF to 0 °C using an ice bath.

  • Slowly add the mixture of β-keto esters to the NaH suspension.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (0.45 equivalents relative to the total moles of β-keto esters) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After a predetermined time (e.g., 2 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS using an internal standard to determine the ratio of the alkylated methyl ester to the alkylated ethyl ester.

Expected Outcome: A higher ratio of the alkylated methyl ester product would support the hypothesis that it is more reactive under these conditions.

Caption: Workflow for the competitive alkylation experiment.

Protocol 2: Comparative Hydrolysis Rate Monitoring by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the hydrolysis of each ester independently.

Objective: To compare the rates of base-catalyzed hydrolysis of methyl and ethyl 3-methoxy-4-oxobutanoate.

Materials:

  • This compound

  • Ethyl 3-methoxy-4-oxobutanoate

  • Deuterated methanol (CD₃OD)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • NMR tubes

Procedure:

  • Prepare two separate NMR tubes.

  • In the first NMR tube, dissolve a known amount of this compound in CD₃OD.

  • In the second NMR tube, dissolve an equimolar amount of ethyl 3-methoxy-4-oxobutanoate in CD₃OD.

  • Acquire a ¹H NMR spectrum for each sample at time t=0.

  • To each NMR tube, add a catalytic amount of NaOD in D₂O.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a set period (e.g., 1 hour).

  • Monitor the disappearance of the methyl ester singlet (around 3.7 ppm) and the ethyl ester quartet and triplet (around 4.2 and 1.3 ppm, respectively) over time. Simultaneously, monitor the appearance of the methoxy and ethoxy signals of the corresponding alcohols.

  • Integrate the signals of the starting material and the alcohol product at each time point to determine the extent of reaction.

  • Plot the concentration of the starting ester versus time for both reactions to determine the initial reaction rates.

Expected Outcome: The plot for the methyl ester is expected to show a steeper decline in concentration over time, indicating a faster rate of hydrolysis.

Caption: Workflow for comparative hydrolysis rate monitoring.

Conclusion

While structurally very similar, methyl and ethyl 3-methoxy-4-oxobutanoate are expected to exhibit notable differences in their chemical reactivity due to the interplay of steric and electronic effects. The methyl ester is hypothesized to be the more reactive of the two in key transformations such as enolate formation, alkylation, hydrolysis, and transesterification. For synthetic chemists, this implies that the choice between these two intermediates could be leveraged to modulate reaction times and potentially improve selectivity. The provided experimental protocols offer a framework for validating these hypotheses and gathering the quantitative data necessary to make informed decisions in the design and optimization of synthetic routes.

References

  • Taft, R. W. (1952). Journal of the American Chemical Society, 74(11), 2729–2732.
  • Taft, R. W. (1957). The Journal of Physical Chemistry, 61(12), 1623-1629.
  • de Lemos, T. L. G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 664-674.
  • Bergmann, F., & Hirshberg, Y. (1939). The alkaline hydrolysis of the ethyl and methyl esters of 1-naphthoic acid and 2-naphthoic acid. Journal of the American Chemical Society, 61(7), 1615-1618.
  • Leveneur, S., et al. (2018). Temperature effect on the steric and polar Taft substituent parameter values. Reaction Chemistry & Engineering, 3(5), 646-654.
  • Chemistry Stack Exchange. (2014). Which alpha Hydrogens are more acidic? Retrieved from [Link]

  • BenchChem. (n.d.).
  • Dalal Institute. (n.d.).
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • MCAT Review. (n.d.). Keto Acids and Esters.
  • Reddit. (2022). r/OrganicChemistry - Methyl ester vs Ethyl ester hydrolysis.
  • Physical Organic Chemistry - Thermodynamics and kinetics. (n.d.).
  • ScienceMadness.org. (2023).
  • PharmaXChange.info. (2011). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens.
  • Organic chemistry. (n.d.).
  • Chemistry LibreTexts. (2023). Acidity of Alpha Hydrogens & Keto-enol Tautomerism.
  • Wikipedia. (n.d.). Steric effects.
  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?
  • ResearchG
  • Queen's University Belfast. (2012). A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.).
  • MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).
  • KAUST Repository. (n.d.).
  • PubMed. (2004).
  • Alkylation of dianions of. beta.-keto esters. (n.d.).
  • Biodiesel Education. (n.d.). ethyl and methyl esters of vegetable oil.
  • ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFIC
  • Master Organic Chemistry. (2022).
  • Organic Syntheses. (2014).
  • 21.6: Chemistry of Esters. (2022).
  • CONICET. (n.d.).

Sources

Strategic Confirmation of Methyl 3-methoxy-4-oxobutanoate: Elemental Analysis vs. Orthogonal Characterization

[1]

Executive Summary: The Purity Trap

Methyl 3-methoxy-4-oxobutanoate (CAS 75383-99-2) represents a specific class of "purity traps" in drug development: functionalized aliphatic aldehydes.[1] Unlike stable solids, this compound is prone to rapid hydration (gem-diol formation) and oxidation (carboxylic acid formation) upon exposure to ambient air.

While High-Resolution Mass Spectrometry (HRMS) confirms identity and NMR confirms structure, neither technique inherently guarantees bulk absolute purity —a critical metric for GLP tox studies.[1] A sample can show a perfect proton NMR yet contain 15% inorganic salts or water, skewing molar dosing calculations.

This guide objectively compares Elemental Analysis (EA) against HRMS and qNMR, demonstrating why EA remains the "Gold Standard" for confirming the bulk integrity of this labile intermediate, provided specific handling protocols are respected.

Technical Deep Dive: The Data Landscape

Theoretical Baseline (The Target)

To validate the compound, experimental values must align with the theoretical composition of C₆H₁₀O₄.

ElementTheoretical Mass %Acceptance Tolerance
Carbon (C) 49.31% ± 0.40% (48.91 – 49.71%)
Hydrogen (H) 6.90% ± 0.40% (6.50 – 7.30%)
Nitrogen (N) 0.00% < 0.10% (Trace/None)
Oxygen (O) 43.79% Calculated by difference
Scenario Analysis: Why "Pure" Samples Fail

The following table simulates common failure modes for this compound. Note how specific impurities shift the EA data, providing diagnostic clues that NMR might obscure (e.g., water exchange broadening).

ScenarioComposition% C (Found)% H (Found)Deviation (from Theo)Diagnosis
Target Pure Aldehyde (C₆H₁₀O₄)49.31 6.90 0.00PASS
Hydration 90% Aldehyde + 10% Gem-Diol (H₂O adduct)48.456.98C: -0.86% FAIL : Hygroscopic moisture uptake.[1]
Oxidation 95% Aldehyde + 5% Methyl 3-methoxysuccinate49.086.81C: -0.23%Borderline : Aldehyde oxidizing to acid.[1]
Solvent 98% Aldehyde + 2% Dichloromethane (CH₂Cl₂)48.506.78C: -0.81% FAIL : Incomplete drying (DCM is heavy).[1]

Critical Insight: A deviation of -0.8% Carbon is a hallmark of hydration in aldehydes.[1] Unlike simple surface moisture, this water chemically adds to the carbonyl (C=O + H₂O → >C(OH)₂), changing the molecular formula effectively to C₆H₁₂O₅.

Comparative Analysis: EA vs. Alternatives

FeatureMethod A: Elemental Analysis (Combustion) Method B: HRMS (ESI/TOF) Method C: 1H NMR (Quantitative)
Primary Utility Absolute Bulk Purity (includes inorganics/water)Molecular Identity (Exact Mass)Structural Elucidation & Isomer Ratio
Blind Spot Cannot distinguish isomers (e.g., beta-keto ester vs. aldehyde).[1]Misses non-ionizable impurities (Salts, Water, Silica)."Invisible" impurities (Inorganic salts, some solvents) do not show peaks.
Sensitivity High for Water/Solvent inclusion.High for trace organic impurities.Moderate (requires internal standard for absolute purity).
Verdict Essential for dosing/stoichiometry confirmation.Supportive for ID only.Essential for structure, but insufficient for bulk purity alone.

Experimental Protocol: The "Inert Chain" Workflow

To achieve passing EA results for this compound, you must break the "Air-Contact Chain."[1]

Step 1: Sample Preparation (The Nitrogen Shield)[1]
  • Context: This aldehyde oxidizes to the succinate monoester within hours in air.[1]

  • Action: Perform the final drying step in a vacuum desiccator backfilled with Argon or Nitrogen.[1]

  • Container: Use pre-tared tin capsules for the CHN analyzer. Load the sample inside a glovebox or glove bag if possible.

  • Sealing: Cold-weld the tin capsule immediately. Do not transport open vials to the analytical lab.

Step 2: The Combustion Cycle[1]
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Oxidation Phase: 950°C with O₂ injection.[1] High temperature is critical to break the stable methyl ester bonds.

  • Reduction Phase: 650°C over Copper.[1]

  • Detection: TCD (Thermal Conductivity Detector).[1]

Step 3: Data Validation (The Triangulation)[1]
  • Check 1: Does %C match theoretical (49.31 ±0.4)?

  • Check 2: If %C is low, calculate the C/H ratio .

    • Theoretical C/H mass ratio = 49.31 / 6.90 = 7.15 .

    • If Experimental C/H < 7.0, you have excess Hydrogen (likely Water/Hydrate).

    • If Experimental C/H > 7.3, you have Carbon-rich impurities (unlikely for this structure) or Hydrogen deficiency (polymeric degradation).

Visualizing the Confirmation Logic

The following diagram illustrates the decision tree for validating this specific compound, highlighting where EA serves as the "Gatekeeper."

ValidationLogicStartCrude this compoundNMRStep 1: 1H NMR (CDCl3)Start->NMRIsomerCheckIsomer Check:Aldehyde (9.6 ppm) vs.Beta-Keto Ester (3.5 ppm CH2)NMR->IsomerCheckPurificationPurification:Distillation or ColumnIsomerCheck->PurificationWrong Isomer/ImpureDryingStep 2: Vacuum Dry(Argon Backfill)IsomerCheck->DryingCorrect StructurePurification->DryingEAStep 3: Elemental Analysis(Combustion)Drying->EADecisionEA Data AnalysisEA->DecisionPassPASS: Bulk Purity >99%Release for AssayDecision->PassWithin ±0.4%FailWaterFAIL: Low %C, High %H(Hydrate Detected)Decision->FailWaterC/H Ratio < 7.0FailSolventFAIL: Low %C, Low %H(Inorganic/Solvent)Decision->FailSolventC/H Ratio > 7.3 or Low TotalFailWater->DryingRe-dry w/ P2O5FailSolvent->PurificationRe-purify

Caption: Logical workflow for confirming this compound, emphasizing the distinction between structural confirmation (NMR) and bulk purity confirmation (EA).

Critical Isomer Alert

Do not confuse CAS 75383-99-2 with CAS 41051-15-4.

  • Target (Aldehyde): this compound.[1][2][3][4][5][6][7][8] (Aldehyde proton at ~9.6 ppm).

  • Isomer (Beta-Keto Ester): Methyl 4-methoxy-3-oxobutanoate.[1][5][6] (Methylene singlet at ~3.5 ppm).

  • EA Blindness: Both have the formula C₆H₁₀O₄.[1] EA cannot distinguish them. You must run NMR first to confirm the connectivity, then use EA to confirm the purity of that specific isomer.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 11008445: this compound.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2012).[9] Elemental Analysis: An Important Purity Control. Inorganic Chemistry Frontiers. Retrieved from [Link][1]

  • Universal Lab. (2024). Basic Principles and Tests of Organic Element Analysis. Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.